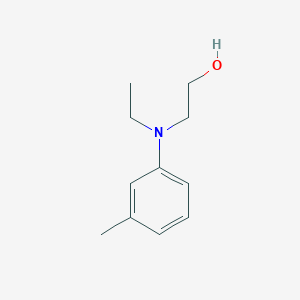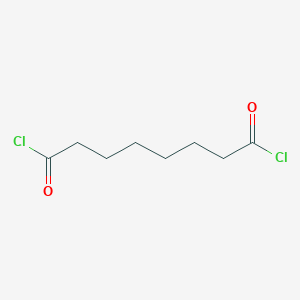
Tribromure d'or
Vue d'ensemble
Description
It primarily exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is unique among gold halides due to its stability in the +3 oxidation state, unlike copper or silver complexes which typically persist in +1 or +2 oxidation states .
Applications De Recherche Scientifique
Catalyseur dans les réactions organiques
Le tribromure d'or est utilisé comme catalyseur dans diverses réactions organiques . Il peut catalyser la réaction entre une unité enynal et des composés carbonylés pour former un composé cyclique à six chaînons .
Réactions de substitution nucléophile
Une autre utilisation catalytique du this compound est dans la réaction de substitution nucléophile des alcools propargyliques . Le complexe d'or agit comme un agent d'activation des alcools pour faciliter la substitution .
Réactif de test pour la kétamine
Le this compound peut être utilisé comme réactif de test pour la présence de kétamine . Cette application est particulièrement utile en science forensique pour la détection de substances illicites.
Synthèse de nanoparticules d'or
Le this compound sert de matière première dans la production de nanoparticules d'or . Ces nanoparticules ont des applications dans divers domaines, notamment l'électronique, la médecine et la science des matériaux.
Catalyseur pour le couplage déshydrogénant
Le this compound peut être utilisé comme catalyseur pour le couplage déshydrogénant des amines et des dérivés du phénylglyoxal afin de synthétiser l'α-cétoamide .
Annulation chimiosélective des isocyanates
Le this compound peut être utilisé pour l'annulation chimiosélective des isocyanates avec la 2H-azirine
Mécanisme D'action
Target of Action
Gold tribromide, also known as gold bromide (AuBr3), primarily targets the formation of gold nanoparticles and various organogold compounds . It is also used as a catalyst in certain chemical reactions . In the field of organic synthesis, gold tribromide has been found to catalyze the nucleophilic substitution reaction of propargylic alcohols .
Mode of Action
Gold tribromide interacts with its targets through its unique chemical structure. It exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This structure allows gold tribromide to act as a catalyst in various chemical reactions. For instance, in the nucleophilic substitution reaction of propargylic alcohols, the gold complex serves as an alcohol-activating agent to facilitate the substitution .
Biochemical Pathways
It is known that gold tribromide can be used as a precursor to synthesize gold nanoparticles . These nanoparticles have numerous applications in biochemical pathways, particularly in the field of nanomedicine.
Pharmacokinetics
It is known that the pharmacokinetics of gold nanoparticles, which can be synthesized using gold tribromide, depend on particle size, shape, surface charge, surface modification, and route of exposure .
Result of Action
The primary result of gold tribromide’s action is the formation of gold nanoparticles and various organogold compounds . These products have numerous applications in fields such as nanomedicine, catalysis, and organic synthesis.
Action Environment
The action of gold tribromide is influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the most common synthesis method of gold tribromide involves heating gold and excess liquid bromine at 140 °C . Additionally, the halide-exchange reaction of gold (III) chloride with hydrobromic acid can also be used to synthesize gold tribromide .
Analyse Biochimique
Biochemical Properties
It is known that Gold Tribromide exhibits square planar coordination geometry . This suggests that it could potentially interact with enzymes, proteins, and other biomolecules in a biochemical context. Specific interactions with biomolecules have not been reported in the literature.
Molecular Mechanism
It is known that Gold Tribromide contains one long and two short gold-bromine bonds . This unique structure could potentially influence its interactions at the molecular level. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.
Méthodes De Préparation
Gold bromide can be synthesized through several methods:
- The most common method involves heating gold with excess liquid bromine at 140°C:
Direct Reaction with Bromine: 2Au+3Br2→Au2Br6
Propriétés
IUPAC Name |
tribromogold | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3BrH/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPJGBVJCTEBJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Au](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr3 | |
| Record name | gold tribromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold_tribromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065025 | |
| Record name | Gold bromide (AuBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10294-28-7 | |
| Record name | Gold tribromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gold tribromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold bromide (AuBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold bromide (AuBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)






![Tert-butyl N-[(3R)-hex-1-en-3-yl]carbamate](/img/structure/B127278.png)





